2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2O2 and its molecular weight is 330.387. The purity is usually 95%.
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Biological Activity
2-(Naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antiproliferative effects against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves the condensation of naphthalene derivatives with 2-oxo-tetrahydroquinoline intermediates. The reaction conditions often include refluxing in organic solvents and purification through column chromatography.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. A notable study evaluated its effects on nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45) cell lines. The findings are summarized in the table below:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
NPC-TW01 | 0.6 | Induces S phase accumulation and alters cell division |
H661 | Not specified | Potentially similar mechanisms as NPC-TW01 |
Hep3B | Not specified | Notable cytotoxicity observed |
A498 | Not specified | Specific cytotoxicity without affecting PBMCs at 50 μM |
MKN45 | Not specified | Antiproliferative effects likely similar to other lines |
The compound demonstrated a high selectivity index, showing minimal cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM, indicating its potential for therapeutic applications with reduced side effects .
The mechanisms underlying the antiproliferative effects include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in a time- and concentration-dependent manner. This was evidenced by flow cytometry analyses showing increased accumulation of cells in the S phase following treatment with the compound .
- Inhibition of Cell Division : The alteration in cell division dynamics suggests that the compound may interfere with mitotic processes or DNA replication mechanisms.
- Selective Cytotoxicity : The specific targeting of cancer cells while sparing normal cells highlights its potential for development as a selective anticancer agent .
Case Studies
Several studies have reported on the biological activity of related compounds that share structural similarities with this compound. For instance:
- Compound 18 : An analog with a similar structure showed an IC50 value of 0.6 μM against NPC-TW01 and was noted for its ability to induce apoptosis in a dose-dependent manner .
- Molecular Docking Studies : Computational studies suggest that these compounds may interact with key cellular targets involved in cancer proliferation pathways, including tubulin polymerization sites .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-8-16-12-17(9-10-19(16)23-20)22-21(25)13-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,9-10,12H,8,11,13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBSEWBBRUKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.